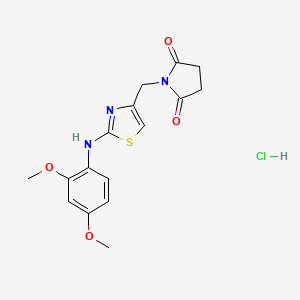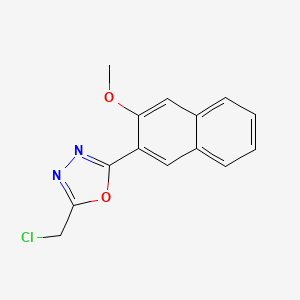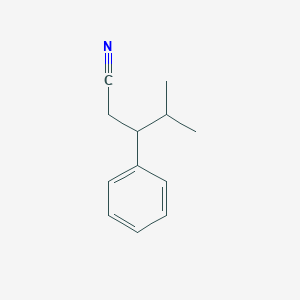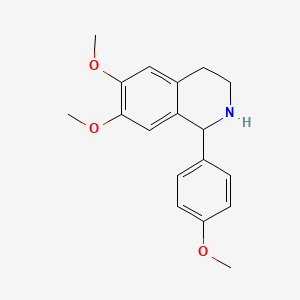
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole, also known as Isothiocyanate Pyrazole (ITP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ITP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. In particular, ITP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. ITP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and is involved in adipocyte differentiation.
Biochemical and Physiological Effects:
ITP has been shown to have various biochemical and physiological effects, depending on the context of its application. In medicinal chemistry, ITP has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. In biochemistry, ITP has been used as a probe to study protein-ligand interactions and enzyme kinetics. In agriculture, ITP has been shown to enhance plant growth and yield by stimulating root development and photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ITP is its versatility, as it can be used for various applications in different fields. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of ITP. However, one limitation of ITP is its potential toxicity, which requires careful handling and storage. Another limitation is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ITP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for anti-inflammatory and anti-cancer drugs. In addition, there is a need to investigate the potential environmental impact of ITP, particularly in agriculture, where it is used as a plant growth regulator. Finally, there is a need to develop new and more efficient synthesis methods for ITP, which could reduce its cost and increase its availability for research and commercial applications.
Métodos De Síntesis
ITP can be synthesized through a multi-step process that involves the reaction of 1H-pyrazole with isothiocyanate and trifluoromethyl ketone. The resulting product is then purified using column chromatography to obtain pure ITP. This synthesis method has been widely used by researchers to produce ITP for various applications.
Aplicaciones Científicas De Investigación
ITP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, ITP has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for developing new drugs. In biochemistry, ITP has been used as a tool to study protein-ligand interactions and enzyme kinetics. In agriculture, ITP has been used as a plant growth regulator to enhance crop yield and quality.
Propiedades
IUPAC Name |
1-(3-isothiocyanatopropyl)-5-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c1-7-5-8(9(10,11)12)14-15(7)4-2-3-13-6-16/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGNFHUZNBNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN=C=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Isothiocyanato-propyl)-5-methyl-3-trifluoromethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2619885.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)
![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)






![7,7-Dibromopentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-1-ol](/img/structure/B2619897.png)